Cas no 2138118-40-6 (3-Chloro-5-(4-fluorophenyl)aniline)

3-Chloro-5-(4-fluorophenyl)aniline is a halogenated aromatic amine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both chloro and fluoro substituents, enhances reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex molecules. The electron-withdrawing effects of the substituents influence its electronic properties, facilitating its use in nucleophilic aromatic substitution or metal-catalyzed transformations. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its purity and well-defined structure make it suitable for research and industrial applications requiring precise functional group manipulation. Proper handling is advised due to its amine functionality.
3-Chloro-5-(4-fluorophenyl)aniline structure
2138118-40-6 structure
Product Name:3-Chloro-5-(4-fluorophenyl)aniline
CAS No:2138118-40-6
MF:C12H9ClFN
MW:221.657965421677
CID:5890313
PubChem ID:154815068
Update Time:2025-10-10

3-Chloro-5-(4-fluorophenyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-5-(4-fluorophenyl)aniline
    • [1,1'-Biphenyl]-3-amine, 5-chloro-4'-fluoro-
    • A1-30230
    • EN300-1142049
    • 5-chloro-4'-fluoro-[1,1'-biphenyl]-3-amine
    • 2138118-40-6
    • Inchi: 1S/C12H9ClFN/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7H,15H2
    • InChI Key: MQUFVBXGBOVOIT-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(F)C=C2)=CC(Cl)=CC(N)=C1

Computed Properties

  • Exact Mass: 221.0407551g/mol
  • Monoisotopic Mass: 221.0407551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.280±0.06 g/cm3(Predicted)
  • Boiling Point: 374.1±32.0 °C(Predicted)
  • pka: 3.21±0.11(Predicted)

3-Chloro-5-(4-fluorophenyl)aniline Pricemore >>

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Additional information on 3-Chloro-5-(4-fluorophenyl)aniline

3-Chloro-5-(4-fluorophenyl)aniline: A Comprehensive Overview

3-Chloro-5-(4-fluorophenyl)aniline, also known by its CAS number CAS 2138118-40-6, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a central aniline group with substituents at positions 3 and 5, specifically a chlorine atom and a fluorophenyl group, respectively. This configuration imparts distinct electronic and steric effects, making it a valuable compound for research and development.

The synthesis of 3-Chloro-5-(4-fluorophenyl)aniline involves multi-step organic reactions, often utilizing directing effects to achieve the desired substitution pattern. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling researchers to explore more complex derivatives. The compound's ability to undergo further functionalization has made it a versatile building block in medicinal chemistry and materials science.

One of the most promising applications of 3-Chloro-5-(4-fluorophenyl)aniline lies in its use as an intermediate in drug discovery. Its structure allows for the incorporation of bioactive groups, potentially leading to novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them candidates for treating chronic diseases such as neurodegenerative disorders.

In addition to its medicinal applications, 3-Chloro-5-(4-fluorophenyl)aniline has found utility in the field of materials science. Its aromaticity and substituent effects make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its role in creating efficient charge transport layers in organic light-emitting diodes (OLEDs), highlighting its potential in next-generation display technologies.

The environmental impact of CAS 2138118-40-6 is another area of growing interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of this compound is crucial. Studies have shown that under specific conditions, it can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to optimize these processes and ensure minimal ecological footprint.

In conclusion, 3-Chloro-5-(4-fluorophenyl)aniline stands out as a versatile and multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in advancing modern scientific endeavors.

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